2-(4-Chlorophenyl)-1,3-benzoxazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazole and related derivatives often involves cyclization reactions that form the benzoxazole ring. A study highlighted a method for synthesizing 2-substituted benzoxazoles, including those with chlorophenyl groups, via Cu-catalyzed intramolecular coupling cyclization reactions. This efficient method can be applied even to less reactive substrates like N-(2-chlorophenyl)benzamides, indicating the versatility and efficiency of this synthetic approach (Fengtian Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)-1,3-benzoxazole derivatives has been extensively studied through crystallography and computational methods. A significant study provided insights into the crystal structure and stereochemistry of 2-substituted benzoxazole derivatives, revealing that these compounds display various hydrogen bonding patterns and adopt specific configurations that affect their chemical behavior (A. Mabied et al., 2014).
Scientific Research Applications
1. Antimicrobial and Antiproliferative Agent
- Summary of Application: This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Nonlinear Optics
- Summary of Application: The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, a derivative of the compound, has been studied for its potential applications in nonlinear optics .
- Methods of Application: Second and third harmonic generation studies were carried out at five different characteristic wavelengths .
- Results: The static and dynamic polarizability of the CPP molecule was found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e. 1064.13 nm) .
3. Catalyst and Polymerization Agent
- Summary of Application: The compound has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions, and it has also been used as a polymerization agent.
4. Synthesis of Organic Compounds
- Summary of Application: The compound has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and necessary safety precautions when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or biological activity.
Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific research. For a specific compound like “2-(4-Chlorophenyl)-1,3-benzoxazole”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or similar resource, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or researcher who specializes in this area. They may be able to provide more detailed and specific information.
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMAGNRMERGORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150653 | |
Record name | Benzoxazole, 2-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-benzoxazole | |
CAS RN |
1141-35-1 | |
Record name | 2-(4-Chlorophenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)benzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-CHLOROPHENYL)BENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWX8HK6VVA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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